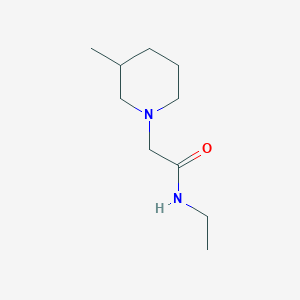
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide, also known as AP-SA, is a chemical compound that has been studied for its potential applications in scientific research. AP-SA belongs to the family of sulfonamide compounds, which are known for their antibacterial, antifungal, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide is not fully understood. However, it is believed to inhibit the activity of enzymes by binding to their active sites. This results in the disruption of the normal physiological processes that rely on these enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of several bacterial and fungal strains, indicating its potential as an antibacterial and antifungal agent. N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has been shown to exhibit neuroprotective activity by inhibiting the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide in lab experiments is its ease of synthesis and purification. N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide can be synthesized under mild conditions and yields a high purity product. Additionally, N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide exhibits potent inhibitory activity against several enzymes, making it a useful tool for studying their physiological roles. However, one of the limitations of using N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide at high concentrations, which may be necessary for certain experiments.
Orientations Futures
There are several future directions for further research on N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide. One potential area of research is the development of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide derivatives with improved solubility and potency. Another area of research is the identification of new enzymes that are inhibited by N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide, which may lead to the discovery of new physiological roles for these enzymes. Additionally, N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide could be studied for its potential applications in the treatment of various diseases such as Alzheimer's disease, cancer, and inflammation.
Méthodes De Synthèse
The synthesis of N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide involves the reaction of 3-acetamidophenylboronic acid and 2-(4-phenylphenyl)sulfanylacetic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide as a white solid. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide has been studied for its potential applications in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent inhibitory activity against several enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes such as respiration, digestion, and nerve transmission.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-phenylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c1-16(25)23-19-8-5-9-20(14-19)24-22(26)15-27-21-12-10-18(11-13-21)17-6-3-2-4-7-17/h2-14H,15H2,1H3,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTETZNSOGGQRSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[6-(benzimidazol-1-yl)pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B7566184.png)
![3-chloro-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566192.png)

![3-[[2-(4-Fluorophenyl)cyclopropanecarbonyl]amino]-4-pyrrolidin-1-ylbenzamide](/img/structure/B7566204.png)
![1-[2-(2-Methylmorpholin-4-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7566208.png)
![N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]quinoline-4-carboxamide](/img/structure/B7566213.png)

![1-[3-(2,3-dihydroindole-1-carbonyl)phenyl]-3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]urea](/img/structure/B7566216.png)
![N-cyclopropyl-7a-methyl-5-oxo-N-propan-2-yl-2,3,6,7-tetrahydropyrrolo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B7566217.png)
![2-acetamido-N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,3-thiazole-4-carboxamide](/img/structure/B7566225.png)
![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)